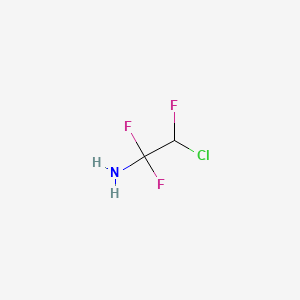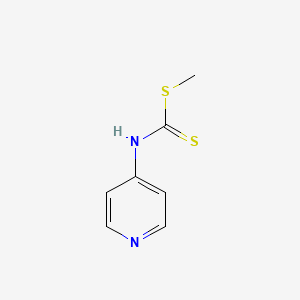![molecular formula C7H12N2O2S2 B14656389 S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine CAS No. 53329-93-4](/img/structure/B14656389.png)
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamothioyl moiety, which is further linked to an L-cysteine backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .
Comparison with Similar Compounds
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can be compared with other similar compounds, such as:
N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound shares a similar structure but lacks the L-cysteine backbone, which limits its biological activity.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound has a similar carbamothioyl group but differs in its overall structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the prop-2-en-1-yl group with the L-cysteine backbone, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
53329-93-4 |
|---|---|
Molecular Formula |
C7H12N2O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI Key |
HJVIYODRHNXIDR-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



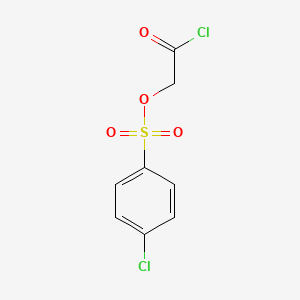
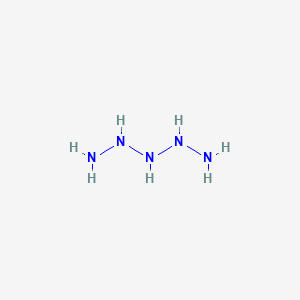
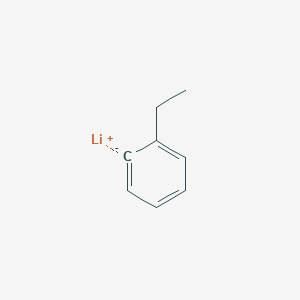
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)

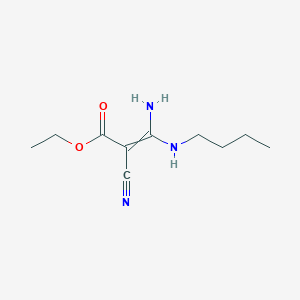

![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
